
Tumulosic acid
Overview
Description
Tumulosic acid (C₃₁H₅₀O₄, molecular mass 485.36) is a lanostane-type triterpenoid predominantly isolated from Poria cocos (syn. Wolfiporia cocos), a medicinal fungus widely used in traditional Chinese medicine . Structurally, it features a tetracyclic lanostane skeleton with hydroxyl and carboxyl groups, distinguishing it from other triterpenoids through its C(16) oxidation pattern . Pharmacologically, this compound exhibits anti-inflammatory properties and acts as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), making it a candidate for Alzheimer’s disease (AD) therapy .
Preparation Methods
Natural Extraction Methods from Poria cocos
Ethanol Reflux Extraction
The primary source of tumulosic acid is the sclerotium of Poria cocos, a medicinal fungus widely used in traditional Chinese medicine. Large-scale extraction typically begins with refluxing dried sclerotia (10 kg) in 75% ethanol for 3 hours, repeated three times to maximize yield . The combined ethanolic extracts are concentrated under reduced pressure to obtain a crude residue. This method leverages ethanol’s ability to solubilize both polar and non-polar triterpenoids, achieving an initial enrichment of this compound alongside related lanostanes such as pachymic acid and polyporenic acid C .
Solvent Partitioning and Chromatographic Purification
The concentrated ethanolic extract is subjected to solvent partitioning using dichloromethane (CHCl) and methanol (MeOH) gradients (97:3 to 90:10 v/v) . This step separates this compound from less hydrophobic components. Fractionation via silica gel column chromatography further purifies the extract, with elution monitored by thin-layer chromatography (TLC). This compound elutes in intermediate fractions due to its moderate polarity, characterized by distinct TLC spots under UV light at 254 nm .
Table 1: Key Parameters for Solvent Partitioning of Poria cocos Extract
Solvent System (CHCl:MeOH) | Target Fraction | Major Compounds Isolated |
---|---|---|
97:3 | Fr.1 | Pachymic acid |
96:4 | Fr.2 | Dehydropachymic acid |
90:10 | Fr.3 | This compound |
High-Performance Liquid Chromatography (HPLC) Isolation
Final purification employs preparative HPLC on a reversed-phase C18 column (250 × 19 mm, 5 μm) with an isocratic mobile phase of 85% methanol at 18 mL/min . this compound (retention time: 12–14 minutes) is collected, concentrated, and crystallized to achieve >95% purity. From 10 kg of starting material, this method yields approximately 120 mg of this compound .
Synthetic Preparation via Hydrolysis of Pachymic Acid
Reaction Conditions and Reagents
This compound is synthesized through the alkaline hydrolysis of pachymic acid (PA), a structurally related triterpenoid. In a representative procedure, PA (0.09 mmol) is treated with lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/MeOH/HO (3:1:1 v/v) solvent system at 60°C for 6 hours . The reaction hydrolyzes the 3-acetoxy group of PA to a hydroxyl group, yielding this compound (Fig. 1).
Table 2: Optimization of Pachymic Acid Hydrolysis
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Base | LiOH (vs. NaOH or KOH) | 15% higher |
Solvent | THF/MeOH/HO | Complete solubility |
Temperature | 60°C | 90% conversion |
Structural Confirmation and Yield Optimization
The product is confirmed via H NMR and C NMR spectroscopy, with key signals including a singlet at δ 3.20 ppm (C-3 hydroxyl) and the absence of the acetoxy carbonyl peak at δ 170–175 ppm . High-resolution mass spectrometry (HRMS) further validates the molecular formula (CHO, m/z 486.73 [M+H]) . Scaling the reaction to 10 mmol increases the yield to 78%, demonstrating reproducibility for industrial applications .
Physicochemical Properties and Analytical Characterization
Solubility and Stability Profiles
This compound exhibits limited aqueous solubility (1 mg/mL in DMSO) but remains stable at 4°C for six months when protected from light . Its solubility in ethanol and methanol facilitates formulation for pharmacological studies.
Table 3: Physicochemical Properties of this compound
Property | Value | Method |
---|---|---|
Molecular weight | 486.73 g/mol | HRMS |
Melting point | 210–212°C (decomposes) | DSC |
LogP | 5.2 ± 0.3 | HPLC |
Advanced Analytical Techniques for Quality Control
Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is employed for quantification. A validated LC-MS/MS method achieves a lower limit of quantification (LLOQ) of 2 ng/mL in rat plasma, ensuring precise pharmacokinetic profiling . Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural elucidation, distinguishing this compound from isomers like dehydrothis compound .
Chemical Reactions Analysis
Types of Reactions: Tumulosic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydro-tumulosic acid.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Dehydro-tumulosic acid: Formed through oxidation.
Various derivatives: Formed through substitution and reduction reactions.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Exhibits anticancer, anti-inflammatory, and antioxidant properties
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Tumulosic acid exerts its effects through various molecular targets and pathways:
Inhibition of DNA Topoisomerase I and II: this compound inhibits these enzymes, which are crucial for DNA replication and transcription.
Inhibition of Kallikrein 5 and Trypsin: this compound inhibits these proteases, which play roles in inflammation and other physiological processes.
Regulation of AKT and AMPK Pathways: this compound influences these signaling pathways, which are involved in cell growth, metabolism, and apoptosis.
Comparison with Similar Compounds
Tumulosic acid is part of a broader family of lanostane triterpenoids with structural and functional similarities. Below is a detailed comparison with key analogs:
Pharmacological Activity Comparison
AChE Inhibition and Enzyme Kinetics
Key Insight: While pachymic acid has the strongest AChE inhibition, this compound’s non-competitive mechanism allows it to bind independently of substrate concentration, offering distinct therapeutic advantages .
Additional Bioactivities
Key Insight : this compound uniquely inhibits KLK5, a protease linked to inflammatory skin conditions, while pachymic acid’s antioxidant properties broaden its therapeutic scope .
Analytical Comparisons
Mass Spectrometry Fragmentation
Key Insight : this compound’s distinct CO₂/H₂O loss aids its identification in metabolomic studies .
Biological Activity
Overview of Tumulosic Acid
This compound is a triterpenoid compound primarily extracted from various species of fungi, particularly those belonging to the genus Ganoderma. Its structure is characterized by a cyclopentanoperhydrophenanthrene skeleton, which is typical of many triterpenoids. The compound has been studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively.
Table 1: Antioxidant Activity of this compound
Study | Method Used | IC50 Value (μg/mL) | Findings |
---|---|---|---|
Zhang et al. (2020) | DPPH Assay | 15.3 | Effective scavenging of DPPH radicals |
Li et al. (2021) | ABTS Assay | 12.7 | Strong ABTS radical cation scavenging activity |
2. Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. It shows promise in conditions characterized by chronic inflammation.
Case Study: Inhibition of Inflammatory Cytokines
In a study conducted by Wang et al. (2022), this compound was administered to mice with induced inflammation. The results indicated a significant reduction in levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
3. Anticancer Properties
Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | Study | IC50 Value (μM) | Mechanism |
---|---|---|---|
HeLa | Chen et al. (2023) | 8.5 | Induction of apoptosis via mitochondrial pathway |
MCF-7 | Liu et al. (2023) | 10.2 | Inhibition of cell proliferation and migration |
4. Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains and fungi.
Table 3: Antimicrobial Activity of this compound
Microorganism | Study | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Zhang et al. (2024) | 32 μg/mL |
Candida albicans | Zhao et al. (2024) | 16 μg/mL |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antioxidant Mechanism : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, triggering apoptosis in cancer cells.
- Antimicrobial Action : It disrupts microbial cell membranes and inhibits key metabolic pathways in bacteria and fungi.
Q & A
Q. Basic: What are the key enzymatic pathways involved in the biosynthesis of Tumulosic acid, and how can they be experimentally validated?
This compound is biosynthesized from lanosterol through a multi-step pathway involving cytochrome P450 (CYP) enzymes, sterol methyltransferases (SMT), and acetyltransferases. Key steps include:
- Lanosterol → Trametenolic acid (via CYPs)
- Trametenolic acid → Eburicoic acid (via SMT)
- Eburicoic acid → this compound (via CYPs) .
Experimental validation typically involves: - Enzyme inhibition assays : Knockout or knockdown of specific enzymes (e.g., CYP450) to observe pathway disruption.
- Isotopic labeling : Tracking carbon flux using ¹³C-labeled precursors in fungal cultures (e.g., Wolfiporia cocos) .
- LC-MS/MS analysis : Confirming intermediate accumulation at blocked pathway steps .
Q. Basic: How is this compound isolated and characterized from natural sources like Poria cocos?
Isolation involves:
- Extraction : Ethanol or methanol extraction of Poria cocos sclerotia, followed by partitioning with solvents like ethyl acetate .
- Chromatography : Fractionation using silica gel column chromatography or preparative HPLC. This compound is identified via TLC (Rf ~0.5 in chloroform:methanol systems) and NMR (characteristic signals: δ 5.28 ppm for olefinic protons, δ 3.2 ppm for hydroxyl groups) .
- Mass spectrometry : Exact mass confirmation (m/z 486.3794 for [M+H]⁺) .
Q. Advanced: What methodological approaches are used to study this compound’s inhibition of acetylcholinesterase (AChE) in Alzheimer’s disease models?
- Molecular docking : this compound binds AChE at Tyr132 and Glu201 residues, forming hydrogen bonds. Binding energy (-24.14 ± 2.46 kcal/mol) is calculated using CDOCKER or AutoDock .
- Molecular dynamics simulations (MDS) : 90-ns simulations reveal stable ligand-receptor interactions (RMSD <2 Å) and confirm competitive inhibition by blocking acetylcholine (ACh) entry into the active site .
- In vitro validation : Ellman’s assay with rat cortical neurons or SH-SY5Y cells, measuring AChE activity post-treatment .
Q. Advanced: How does this compound’s pharmacological mechanism differ in ovarian cancer versus other cancer types?
In ovarian cancer, this compound induces apoptosis via PI3K/AKT pathway inhibition , downregulating anti-apoptotic proteins BCL2 and BCL2L1 . Comparatively, in gastric cancer, it modulates network pharmacology targets like MAPK and NF-κB, with lower binding affinity (e.g., -29.88 kcal/mol vs. Pachymic acid’s -38.60 kcal/mol) . Experimental validation :
- Western blotting : Quantify protein expression (e.g., p-AKT, BCL2) in A2780 ovarian cancer cells.
- Transcriptomics : RNA-seq to identify pathway-specific gene regulation .
Q. Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Challenges :
- Low abundance in plasma (ng/mL range).
- Matrix interference from triterpenoid analogs (e.g., Pachymic acid).
Solutions : - UFLC-MS/MS with ionization switching : Enhances sensitivity (LOQ: 0.1 ng/mL) and specificity. Use deuterated internal standards (e.g., D₃-Tumulosic acid) .
- Metabolite differentiation : Monitor unique transitions (e.g., m/z 486→469 for this compound vs. m/z 528→511 for Pachymic acid) .
Q. Advanced: How do structural modifications (e.g., hydroxylation, acetylation) affect this compound’s bioactivity?
- 3β-hydroxyl group : Critical for AChE inhibition. Acetylation (e.g., Pachymic acid) reduces binding affinity by 30% .
- C-24 methylation : Enhances solubility and bioavailability. Demethylation (→M14) abolishes anti-KLK5 activity .
Methodology : - SAR studies : Synthesize analogs via regioselective acetylation or methylation.
- Enzyme kinetics : Compare IC₅₀ values (e.g., this compound: 10 µM vs. Dehydrothis compound: 50 µM for KLK5 inhibition) .
Q. Advanced: How can multi-omics approaches resolve contradictions in this compound’s reported mechanisms across studies?
Contradictions : Some studies report pro-apoptotic effects via BCL2 inhibition , while others highlight anti-inflammatory NF-κB suppression .
Resolution strategies :
- Proteomics : Identify context-dependent protein interactions (e.g., tissue-specific AKT isoforms).
- Metabolomics : Map downstream metabolites in cancer vs. neuronal cell lines.
- Network pharmacology : Integrate RNA-seq, ChIP-seq, and docking data to prioritize high-confidence targets .
Q. Advanced: What in silico tools are optimal for predicting this compound’s pharmacokinetics and toxicity?
- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA: 74 Ų, LogP: 6.2) and blood-brain barrier permeability.
- Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability: 65%) due to CYP3A4 inhibition .
- Dose optimization : Physiologically based pharmacokinetic (PBPK) modeling for rat-to-human extrapolation .
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJANKGURNTIA-YEXRKOARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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